molecular formula C17H17ClN4O3S B11117423 4-{[4-(3-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(3-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B11117423
M. Wt: 392.9 g/mol
InChI Key: BHOFJSRTBSEQAG-UHFFFAOYSA-N
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Description

4-({4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with piperazine to form 4-[(3-chlorophenyl)methyl]piperazine. This intermediate is then reacted with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzoxadiazole moiety can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE
  • 4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE

Uniqueness

Compared to similar compounds, 4-({4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE is unique due to the presence of the 3-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C17H17ClN4O3S

Molecular Weight

392.9 g/mol

IUPAC Name

4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C17H17ClN4O3S/c18-14-4-1-3-13(11-14)12-21-7-9-22(10-8-21)26(23,24)16-6-2-5-15-17(16)20-25-19-15/h1-6,11H,7-10,12H2

InChI Key

BHOFJSRTBSEQAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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